molecular formula C9H16OS B13836962 3-Ethyl-3-propan-2-ylthiolan-2-one

3-Ethyl-3-propan-2-ylthiolan-2-one

Cat. No.: B13836962
M. Wt: 172.29 g/mol
InChI Key: UULYEXWGFVQEGF-UHFFFAOYSA-N
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Description

3-Ethyl-3-propan-2-ylthiolan-2-one is an organic compound that belongs to the class of thiolanes Thiolanes are sulfur-containing heterocyclic compounds with a five-membered ring structure This compound is characterized by the presence of an ethyl group and a propan-2-yl group attached to the thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-propan-2-ylthiolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylthiolane with propan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-propan-2-ylthiolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, amines, and other nucleophiles in the presence of suitable solvents and catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiolanes depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-3-propan-2-ylthiolan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-propan-2-ylthiolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its sulfur atom can form bonds with electrophilic centers in other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-3-methylthiolan-2-one: Similar in structure but with a methyl group instead of a propan-2-yl group.

    3-Ethyl-3-butylthiolan-2-one: Similar in structure but with a butyl group instead of a propan-2-yl group.

    3-Ethyl-3-phenylthiolan-2-one: Similar in structure but with a phenyl group instead of a propan-2-yl group.

Uniqueness

3-Ethyl-3-propan-2-ylthiolan-2-one is unique due to the presence of both an ethyl group and a propan-2-yl group attached to the thiolane ring. This specific combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H16OS

Molecular Weight

172.29 g/mol

IUPAC Name

3-ethyl-3-propan-2-ylthiolan-2-one

InChI

InChI=1S/C9H16OS/c1-4-9(7(2)3)5-6-11-8(9)10/h7H,4-6H2,1-3H3

InChI Key

UULYEXWGFVQEGF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCSC1=O)C(C)C

Origin of Product

United States

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